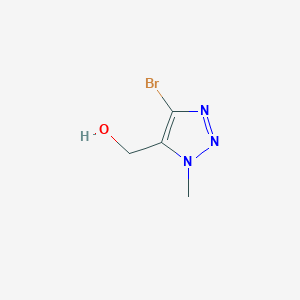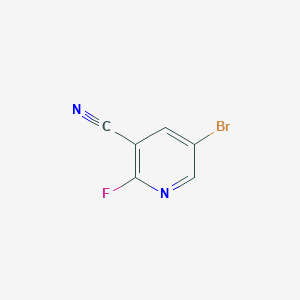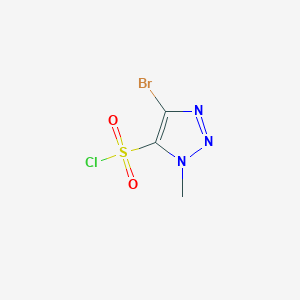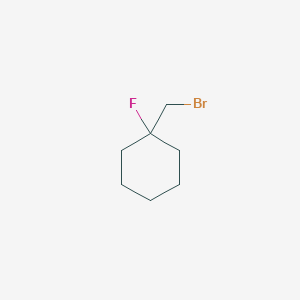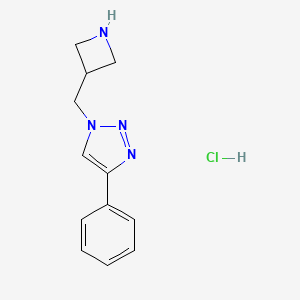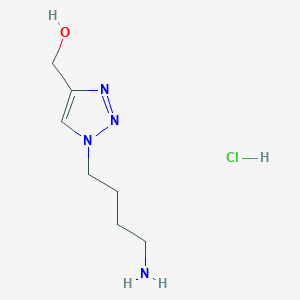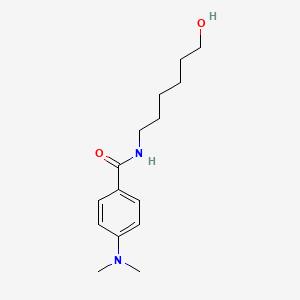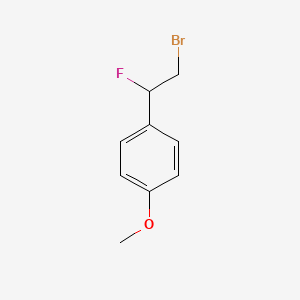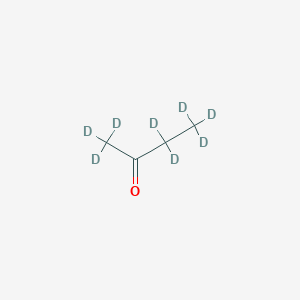
2-丁酮-1,1,1,3,3,4,4,4-d8(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Butanone-1,1,1,3,3,4,4,4-d8(9CI)” is a variant of 2-Butanone, also known as butanone or methyl ethyl ketone . The “d8” in the name indicates that it has eight deuterium (D) atoms, which are isotopes of hydrogen. This compound is often used in scientific research .
Physical and Chemical Properties The physical and chemical properties of 2-Butanone can give us some insight into the properties of its deuterated variant. 2-Butanone has a molecular weight of 72.106 Da, a density of 0.8±0.1 g/cm³, and a boiling point of 75.6±3.0 °C at 760 mmHg . It’s important to note that the properties of “2-Butanone-1,1,1,3,3,4,4,4-d8(9CI)” may vary due to the presence of deuterium atoms .
科学研究应用
肺癌的诊断应用
2-丁酮被确定为一种挥发性有机化合物 (VOC),可作为通过呼吸分析进行肺癌诊断的生物标志物。该化合物是科学研究中最常出现的生物标志物之一,突出了其开发肺癌筛查设备的潜力。对 1985 年至 2015 年间出版物的回顾强调了 2-丁酮和类似化合物在肺癌早期检测和诊断方法中的重要性,为肺癌筛查提供了一种非侵入性、潜在的经济高效的方法 (萨尔伯格和沃尔夫,2016)。
环境归宿和水生影响
2-丁酮和其他 C4 化合物的环境行为和水生影响已得到研究,以评估其释放的生态后果。这些调查表明,此类化合物具有快速生物降解性和较低的持久性,因此对水生生物构成的风险最小。这些信息对于工业化学品的监管评估和环境风险管理至关重要 (Staples,2001)。
生物燃料生产和应用
丁醇是一种在化学结构和工业应用方面与 2-丁酮密切相关的化合物,其作为可再生生物燃料的潜力已得到广泛研究。丁醇相对于传统燃料以及其他生物燃料(如甲醇和乙醇)的优势已被强调,包括更好的燃烧特性和更低的排放曲线。这项研究支持了丁醇作为化石燃料的可持续替代品的发展,为减少温室气体排放和对不可再生能源的依赖做出了贡献 (Jin 等人,2011)。
非色谱生物分离工艺
2-丁酮和相关化合物在生物分离领域中发挥着重要作用,特别是在三相分配 (TPP) 工艺中。TPP 已成为一种分离和纯化生物活性分子的高效、经济且可扩展的方法,在食品、化妆品和药品的加工中具有显着优势。对 TPP 工艺的详细研究突出了 2-丁酮和类似化合物在提高生物分离技术效率和可持续性方面的效用 (Yan 等人,2018)。
生化分析
Biochemical Properties
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) plays a significant role in various biochemical reactions. It is known to interact with several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes catalyze the oxidation of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) to 2-butanol and subsequently to butanoic acid. The interactions between 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) and these enzymes are crucial for understanding its metabolic fate and the pathways it influences .
Cellular Effects
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the expression of genes involved in oxidative stress response and detoxification processes. Additionally, 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) involves its interaction with various biomolecules, including enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. For instance, 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can inhibit the activity of alcohol dehydrogenase, leading to an accumulation of 2-butanol. Additionally, it can bind to transcription factors, influencing gene expression and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term studies have shown that 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including liver and kidney damage. These findings highlight the importance of dosage considerations in the use of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) in research .
Metabolic Pathways
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is involved in several metabolic pathways, including its oxidation to 2-butanol and butanoic acid. Enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase play a crucial role in these pathways. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by factors such as cell type, tissue specificity, and the presence of other biomolecules .
属性
IUPAC Name |
1,1,1,3,3,4,4,4-octadeuteriobutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHNKRNPOVVGH-AUOAYUKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

